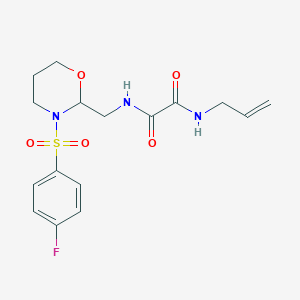
4-(2,6-dichlorophenoxy)butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dichlorophenoxy)butanoic acid is a chemical compound with the molecular formula C10H10Cl2O3 . It has an average mass of 249.091 Da and a monoisotopic mass of 248.000702 Da . It is also known by other names such as Butanoic acid, 4-(2,6-dichlorophenoxy)- .
Molecular Structure Analysis
The molecular structure of 4-(2,6-dichlorophenoxy)butanoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
4-(2,6-dichlorophenoxy)butanoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 407.7±35.0 °C at 760 mmHg, and a flash point of 200.3±25.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 181.5±3.0 cm3 .科学的研究の応用
Sorption to Soil and Organic Matter
4-(2,6-dichlorophenoxy)butanoic acid, along with other phenoxy herbicides, shows distinct sorption characteristics when interacting with soil, organic matter, and minerals. A comprehensive review of sorption experiments has established a database of soil–water distribution coefficients, indicating the affinity of these herbicides, including 4-(2,6-dichlorophenoxy)butanoic acid, for various soil and sediment types. This interaction is crucial for understanding the environmental fate and mobility of the herbicide, with organic matter and iron oxides identified as significant sorbents for phenoxy herbicides in the environment (Werner, Garratt, & Pigott, 2012).
Treatment of Wastewater from Pesticide Industry
The pesticide production industry generates wastewater containing toxic pollutants, including 4-(2,6-dichlorophenoxy)butanoic acid. The treatment of this wastewater is crucial for preventing environmental contamination. Biological processes and granular activated carbon have been identified as effective methods for removing up to 80-90% of these compounds, highlighting the importance of proper wastewater treatment technologies in mitigating environmental impacts (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Fate and Ecotoxicological Effects
Research has extensively covered the environmental fate, behavior, and eco-toxicological effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a closely related herbicide. These studies provide insights into the persistence of 4-(2,6-dichlorophenoxy)butanoic acid in various environmental matrices such as soil, water, and air, as well as its potential toxic effects on non-target organisms. Understanding the environmental behavior of such herbicides is critical for assessing their overall impact on ecosystems and formulating appropriate mitigation strategies (Islam et al., 2017).
Microbial Degradation and Bioremediation
The role of microorganisms in the degradation of 2,4-D and its implications for environmental bioremediation has been reviewed, providing valuable insights into the potential microbial degradation pathways for 4-(2,6-dichlorophenoxy)butanoic acid. This research emphasizes the importance of microbial communities in detoxifying environments contaminated with phenoxy herbicides and suggests avenues for enhancing bioremediation strategies through microbial manipulation (Magnoli et al., 2020).
Toxicity and Exposure Assessment
A comprehensive review of biomonitoring and epidemiological literature on 2,4-D, which shares structural similarities with 4-(2,6-dichlorophenoxy)butanoic acid, offers insights into human exposure levels and health risk assessments. This information is vital for understanding the potential risks associated with exposure to phenoxy herbicides and for developing safety guidelines and exposure limits to protect human health (Burns & Swaen, 2012).
Safety and Hazards
作用機序
Target of Action
4-(2,6-dichlorophenoxy)butanoic Acid is a selective systemic phenoxy herbicide . It primarily targets many annual and perennial broad-leaf weeds in various crops .
Mode of Action
The compound is absorbed through the foliage of plants and is readily translocated via symplasm, including the phloem, to the growing points where it accumulates . It disrupts transport systems and interferes with nucleic acid metabolism . The active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .
Biochemical Pathways
The primary biochemical pathway affected by 4-(2,6-dichlorophenoxy)butanoic Acid is the nucleic acid metabolism pathway . This disruption leads to inhibited growth at the tips of stems and roots, affecting the normal development and growth of the plant .
Pharmacokinetics
It is known that the compound is herbicidally inactive , indicating that it may require metabolic activation to exert its herbicidal effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of 4-(2,6-dichlorophenoxy)butanoic Acid is the inhibition of growth at the tips of stems and roots of the targeted plants . This leads to the death of the plant, effectively controlling the population of the targeted weeds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,6-dichlorophenoxy)butanoic Acid. It is highly soluble in water and most organic solvents . It is relatively volatile but may leach to groundwater under certain conditions . The compound’s efficacy can also be influenced by the presence of other substances in the environment, the pH of the soil, and the temperature .
特性
IUPAC Name |
4-(2,6-dichlorophenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-3-1-4-8(12)10(7)15-6-2-5-9(13)14/h1,3-4H,2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYHXANOKSWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenoxy)butanoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


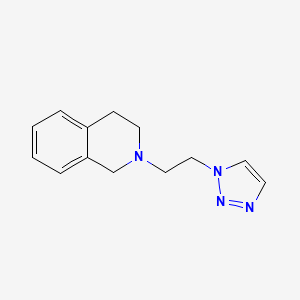
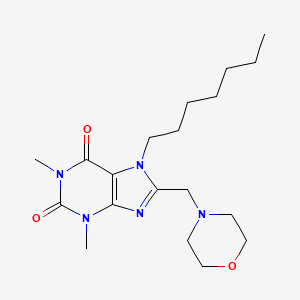
![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2961315.png)

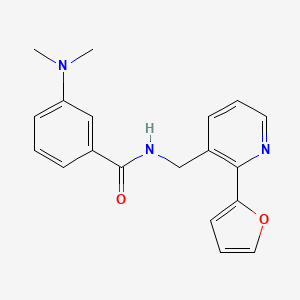
![[2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]amine](/img/no-structure.png)
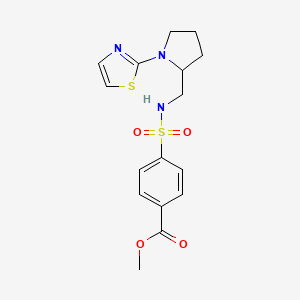
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2961328.png)
![3-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2961329.png)
![ethyl 4-[3-(4-chlorophenyl)-2,4-dioxo-1H-pyrimidin-6-yl]piperazine-1-carboxylate](/img/structure/B2961330.png)
